An In-depth Technical Guide to the Structure Elucidation of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
An In-depth Technical Guide to the Structure Elucidation of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. Moving beyond a simple recitation of data, this document details the causality behind analytical choices, establishing a self-validating workflow essential for unambiguous molecular characterization in research and development settings. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, grounding our interpretations in established principles and authoritative standards.
Introduction: The Imperative for Unambiguous Characterization
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to numerous applications, from the development of high-performance thermosetting polymers to its role as a core structure in pharmacologically active agents.[1][2] The specific analogue, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine (C₉H₁₀FNO, MW: 167.18 g/mol ), incorporates features—a fluorine substituent and an N-methyl group—that can significantly modulate its physicochemical and biological properties.
Therefore, absolute certainty in its structural assignment is paramount. Any ambiguity can lead to flawed structure-activity relationship (SAR) studies, incorrect mechanistic postulations, and compromised intellectual property. This guide presents a holistic and logical workflow for its definitive characterization.
Foundational Analysis: Synthesis and Preliminary Data
While numerous synthetic routes to benzoxazines exist, a common approach involves the Mannich condensation of a substituted phenol, a primary amine, and formaldehyde.[3][4] In this case, the likely precursors are 4-fluorophenol, methylamine, and formaldehyde. Understanding the synthesis is crucial as it informs the potential impurity profile, which could include unreacted starting materials, oligomeric species, or isomeric byproducts.
Molecular Structure:
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Formula: C₉H₁₀FNO
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Molecular Weight: 167.18
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Key Features: A disubstituted benzene ring fused to a six-membered heterocyclic oxazine ring, containing an ether linkage and a tertiary amine.
Core Analytical Workflow: A Multi-Technique Approach
The definitive elucidation of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine relies not on a single technique, but on the convergence of evidence from orthogonal analytical methods. Our workflow is designed to first establish the molecular formula and identify key functional groups, then meticulously assemble the molecular framework piece-by-piece.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry (MS): Defining the Molecular Boundaries
Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS) over nominal mass MS. The choice of an accurate mass technique is deliberate; it provides the elemental composition, which is a non-negotiable first step that constrains all subsequent spectroscopic interpretations. Electron Spray Ionization (ESI) is chosen as a soft ionization technique suitable for this molecule, ensuring the observation of the intact molecular ion.
Experimental Protocol: HRMS (ESI-TOF)
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Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in methanol or acetonitrile.
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.
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Mass Analyzer: Utilize a Time-of-Flight (TOF) analyzer for its high resolution and mass accuracy.
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Data Acquisition: Acquire data over a mass range of m/z 50-500.
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Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.
Data Interpretation and Trustworthiness
The primary goal is to validate the molecular formula C₉H₁₀FNO.
| Parameter | Expected Result | Purpose |
| Analyte Ion | [M+H]⁺ | Protonated molecular ion |
| Expected m/z (Exact) | 168.0819 | Calculated for [C₉H₁₁FNO]⁺ |
| Observed m/z | 168.0819 ± 0.0008 | Within 5 ppm error tolerance |
The observation of a high-intensity ion with a mass accurate to within 5 ppm of the calculated value for [C₉H₁₁FNO]⁺ provides extremely high confidence in the elemental composition, thereby validating the molecular formula.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR is a rapid and powerful technique for identifying the key functional groups present. For this benzoxazine, we are specifically looking for confirmatory evidence of the aromatic system, the aliphatic linkers, the critical C-O-C ether linkage of the oxazine ring, and the C-F bond. Attenuated Total Reflectance (ATR) is the preferred sampling method due to its simplicity and lack of need for sample preparation like KBr pellets.
Experimental Protocol: ATR-FTIR
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Background Scan: Record a background spectrum of the clean, empty ATR crystal.
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Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
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Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
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Spectrum Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
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Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
Data Interpretation and Trustworthiness
The spectrum provides a "fingerprint" that must be consistent with the proposed structure. Key vibrational modes for benzoxazines are well-characterized.[6]
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic (CH₂ and CH₃) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring Backbone |
| ~1230 | Asymmetric C-O-C Stretch | Oxazine Ring Ether |
| ~1030 | Symmetric C-O-C Stretch | Oxazine Ring Ether |
| ~920 | Benzene Ring Mode | Confirms Oxazine Ring Fusion |
| 1300-1000 | C-F Stretch | Aryl-Fluoride Bond |
The presence of strong bands around 1230 cm⁻¹ and 920 cm⁻¹ are particularly diagnostic for the benzoxazine ring structure.[6] This data, combined with the molecular formula from MS, builds a strong, albeit incomplete, structural hypothesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and atom connectivity.[1][4] We employ a suite of experiments—¹H, ¹³C, and 2D NMR (COSY, HSQC)—to create a self-validating dataset. The choice of a high-field instrument (e.g., 400 MHz or higher) is critical for resolving complex splitting patterns, particularly in the aromatic region where F-H coupling exists.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR: Acquire a standard proton spectrum with 8-16 scans.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
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COSY (Correlation Spectroscopy): Acquire a gradient-selected ¹H-¹H COSY experiment to identify proton-proton coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected ¹H-¹³C HSQC experiment to identify direct one-bond correlations between protons and carbons.
Data Interpretation and Trustworthiness
¹H NMR - Assembling the Pieces
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Aromatic Region (3H): The fluorine at C6 and the heteroatoms at C1 and C4 break the symmetry. We expect three distinct signals. The proton at C5 will be a doublet of doublets (coupled to H7 and F6). The proton at C7 will be a triplet of doublets (coupled to H5, H8, and F6). The proton at C8 will be a doublet of doublets (coupled to H7 and the N-CH₂ group).
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Oxazine Ring (4H): The two methylene groups will appear as two distinct triplets, integrating to 2H each, due to coupling with each other. The O-CH₂- protons (at C2) will be further downfield (~4.3 ppm) than the N-CH₂- protons (at C3, ~3.4 ppm) due to the deshielding effect of the adjacent oxygen.
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N-Methyl Group (3H): A sharp singlet integrating to 3H, typically around 2.9 ppm.
¹³C NMR - The Carbon Skeleton
The molecule has 9 carbons, and due to its asymmetry, we expect to see 9 distinct signals.
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Aromatic Carbons: Six signals are expected. The carbon directly bonded to fluorine (C6) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will show smaller two- and three-bond C-F couplings.
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Aliphatic Carbons: Three signals corresponding to the O-CH₂ (~67 ppm), N-CH₂ (~48 ppm), and N-CH₃ (~39 ppm) carbons.
2D NMR - Validating the Connections
This is where the structure is definitively confirmed. The 2D spectra act as a self-validating system for the 1D assignments.
Caption: Key 2D NMR correlations for structural validation.
The COSY spectrum will show a clear cross-peak between the signals at ~4.3 ppm and ~3.4 ppm, unequivocally proving the O-CH₂-CH₂-N connectivity. The HSQC spectrum will correlate each proton signal to its directly attached carbon signal, confirming the assignments made in the 1D spectra. For instance, the singlet at ~2.9 ppm will show a cross-peak to the carbon at ~39 ppm, locking in the N-methyl assignment.
Integrated Conclusion: Convergent Evidence for Unambiguous Elucidation
The structure of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is confirmed through the following logical progression:
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HRMS established the correct elemental composition of C₉H₁₀FNO.
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FTIR confirmed the presence of essential functional groups: an aromatic ring, aliphatic C-H, a C-F bond, and, most critically, the C-O-C ether linkage characteristic of the benzoxazine ring.
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¹³C NMR showed the presence of all 9 unique carbons required by the structure, including the characteristic C-F doublet.
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¹H NMR identified all distinct proton environments, including the N-methyl singlet, the two coupled methylene triplets of the oxazine ring, and the complex aromatic signals consistent with the substitution pattern.
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2D NMR (COSY & HSQC) provided the final, definitive proof by linking the proton and carbon fragments together, confirming the O-CH₂-CH₂-N spin system and all other assignments.
This multi-faceted, self-validating approach leaves no room for ambiguity and stands as the gold standard for small molecule structure elucidation in a regulated or high-stakes research environment.
References
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MDPI. (2021, April 28). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]1]
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ResearchGate. (2024, June 9). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]2]
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International Journal of Scientific & Technology Research. (2014, June). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. Retrieved from [Link]3]
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MDPI. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]4]
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ResearchGate. FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]6]
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Indonesian Journal of Science and Technology. (2018). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]]
